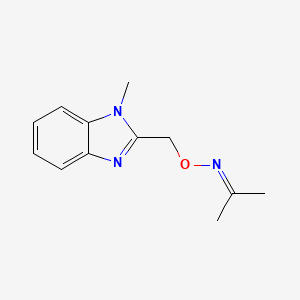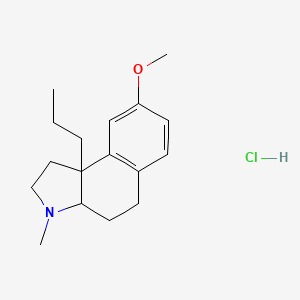
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indole precursors. Common synthetic routes may involve:
Friedel-Crafts Alkylation: Introduction of alkyl groups to the benzene ring.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9b-methyl-3H-benz(e)indole: A structurally similar compound with different substituents.
8-Methoxy-3-methyl-1,2,3,4-tetrahydro-9b-propyl-3H-benz(e)indole: Another compound with similar core structure but different functional groups.
Uniqueness
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
32920-32-4 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
8-methoxy-3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-9-17-10-11-18(2)16(17)8-6-13-5-7-14(19-3)12-15(13)17;/h5,7,12,16H,4,6,8-11H2,1-3H3;1H |
Clé InChI |
IOYDUIOQGARLLC-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CCN(C1CCC3=C2C=C(C=C3)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


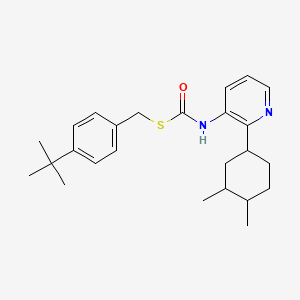
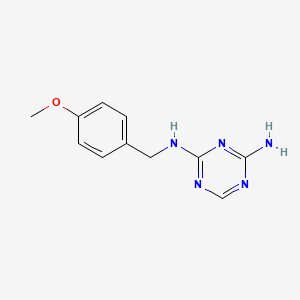
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
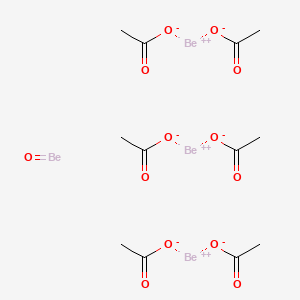

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

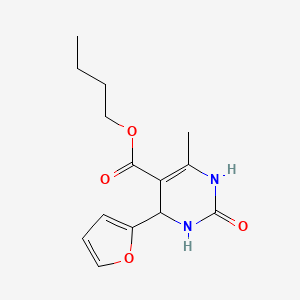
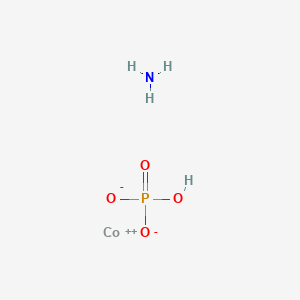
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
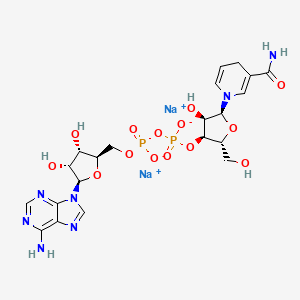
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
